molecular formula C10H18Cl2N4 B1445563 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361112-93-7

5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1445563
CAS No.: 1361112-93-7
M. Wt: 265.18 g/mol
InChI Key: YIASEJXBBVWHRL-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride: is a chemical compound with the molecular formula C10H18Cl2N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methylpyrimidine and piperidine.

    Formation of Intermediate: The intermediate compound is formed by reacting 5-methylpyrimidine with piperidine under controlled conditions.

    Final Product Formation: The intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt of 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a catalyst in certain chemical reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Amino-5-methylpyridine
  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
  • 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Uniqueness: 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it particularly interesting for various applications, especially in medicinal chemistry.

Properties

IUPAC Name

5-methyl-4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-4-2-3-5-12-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIASEJXBBVWHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CCCCN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride

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